

High-Resolution Mass Spectrometry for the Analysis of p-O-Desmethyl Verapamil

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Compound of Interest

Compound Name: *p*-O-Desmethyl Verapamil

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Application Note and Protocols

This document provides detailed methodologies for the sensitive and selective analysis of **p-O-Desmethyl Verapamil**, a primary metabolite of the calcium channel blocker Verapamil, using high-resolution mass spectrometry (HRMS). The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

Introduction

Verapamil is extensively metabolized in the body, with **p-O-Desmethyl Verapamil** being one of its significant phase I metabolites. Accurate quantification and structural confirmation of this metabolite in biological matrices are crucial for understanding the drug's disposition and potential pharmacodynamic effects. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers the necessary specificity and sensitivity for these demanding bioanalytical applications. This note details optimized sample preparation techniques, LC-HRMS parameters, and data analysis strategies for **p-O-Desmethyl Verapamil**.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of Verapamil and its metabolites, including **p-O-Desmethyl Verapamil**, derived from various bioanalytical methods. These values provide a benchmark for expected performance.

Analyte	Matrix	Method	Linearity Range	LLOQ	Recovery (%)	Reference
Verapamil	Plasma	LC-MS/MS	5.0 - 500.0 ng/mL	5.0 ng/mL	70.5 - 79.7	[1]
Verapamil	Plasma, Urine, Saliva	BA-μE-HPLC-DAD	20 - 600 ng/mL	-	56.01 - 96.82	[2]
Verapamil	Caco-2 cell monolayers	HPLC-MS/MS	1 - 100 ng/mL	1 ng/mL	102.69	[3]
Verapamil and Metabolites	Plasma, Intestinal Perfusate	LC-MS	-	1 pmol/mL	-	[4]
Verapamil and Norverapamil	Human Plasma	LC-ESI-MS/MS	-	50 pg/500 μL (Verapamil), , 60 pg/500 μL (Norverapamil)	-	[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for removing matrix interferences and ensuring accurate quantification. Three common techniques are presented below.

A straightforward and rapid method suitable for high-throughput analysis.

- To 0.5 mL of plasma sample, add 2 mL of cold methanol to precipitate proteins.[6]
- Vortex the mixture for 1-2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]

- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-HRMS analysis.[\[7\]](#)

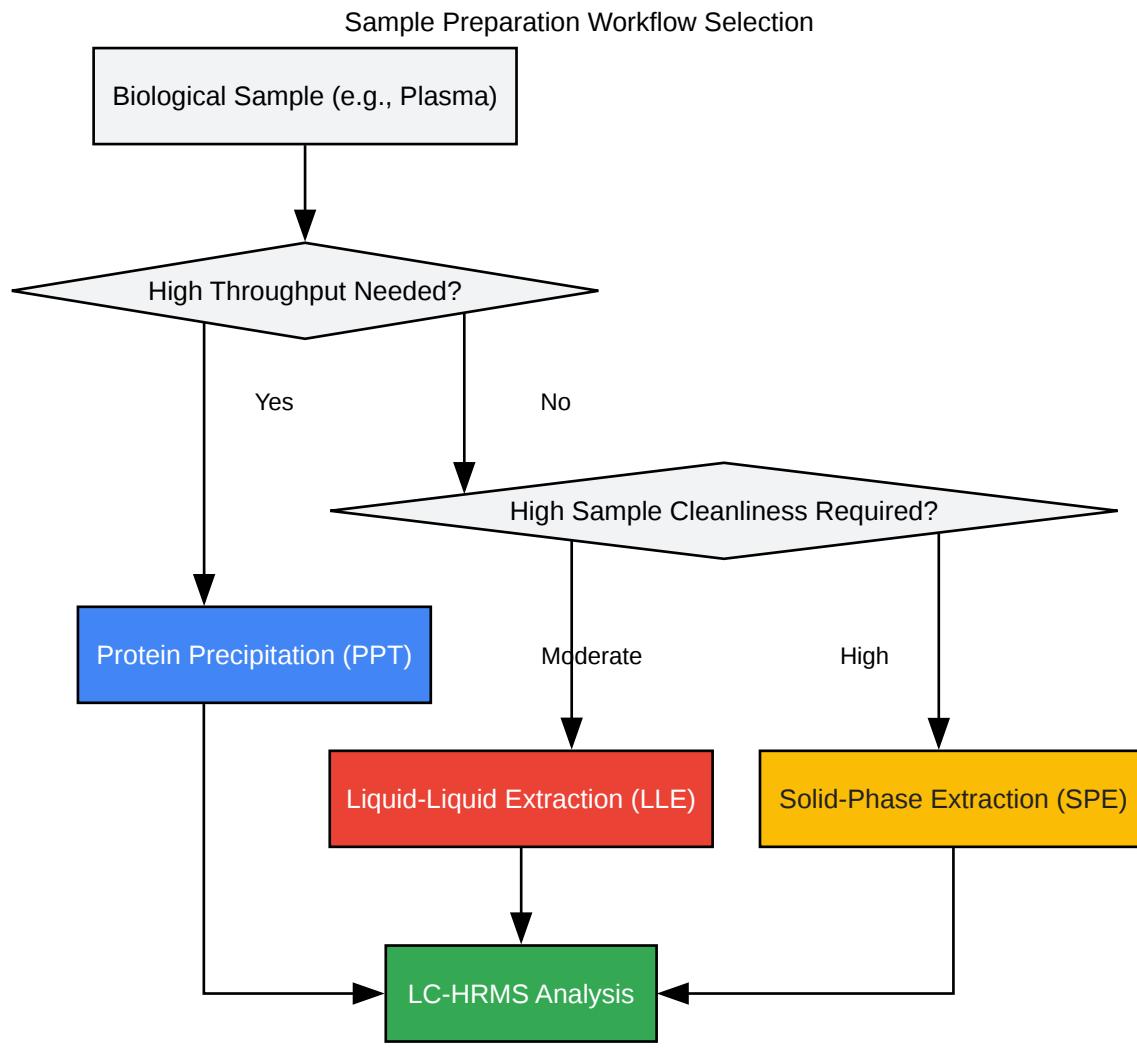
This technique offers a cleaner extract compared to PPT.

- Pipette 500 μ L of the biological sample (e.g., plasma) into a glass test tube.[\[7\]](#)
- Add the internal standard to the sample.[\[7\]](#)
- Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).
- Add 3 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of n-hexane and isoamyl alcohol).
- Vortex the mixture for 5-10 minutes.[\[7\]](#)
- Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[\[7\]](#)
- Carefully transfer the upper organic layer to a clean tube.[\[7\]](#)
- Evaporate the organic solvent to dryness under nitrogen.
- Reconstitute the residue in the mobile phase.

SPE provides the cleanest samples and allows for analyte pre-concentration.

- Condition a suitable SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.
- Load 900 μ L of the pre-treated plasma sample onto the conditioned cartridge. The sample may be pre-treated by dilution or acidification.[\[7\]](#)
- Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[\[7\]](#)

- Elute the analyte from the cartridge with 1 mL of a strong solvent (e.g., acetonitrile or methanol).^[7]
- Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.^[7]



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Caption: Decision workflow for selecting a sample preparation method.

Liquid Chromatography

- System: UPLC system.^{[6][8]}
- Column: ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 μ m).^[8]

- Mobile Phase A: 0.1% Formic acid in water.[9]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
- Flow Rate: 0.3 mL/min.[9]
- Gradient:
 - 0-0.2 min: 5% B
 - 0.2-3 min: 5-15% B
 - 3-8 min: 15-24% B
 - 8-16 min: 24-38% B
 - 16-20 min: 38-95% B
 - 20-22 min: 95% B
 - 22-24 min: 95-5% B[9]
- Injection Volume: 0.5 - 5 μ L.

High-Resolution Mass Spectrometry

- System: Waters Xevo G2-XS QTOF or equivalent.[8]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV.[8]
- Sampling Cone: 40 V.[8]
- Source Temperature: 120 °C.
- Desolvation Temperature: 450 °C.
- Cone Gas Flow: 50 L/h.[8]

- Desolvation Gas Flow: 850 L/h.[\[8\]](#)
- Acquisition Mode: MS^E (a data-independent acquisition mode that collects data at low and high collision energies to provide both precursor and fragment ion information in a single run).
- Mass Range: m/z 50-1200.
- Lock Mass: Leucine enkephalin (m/z 556.2771) for mass accuracy.

Data Analysis and Expected Results

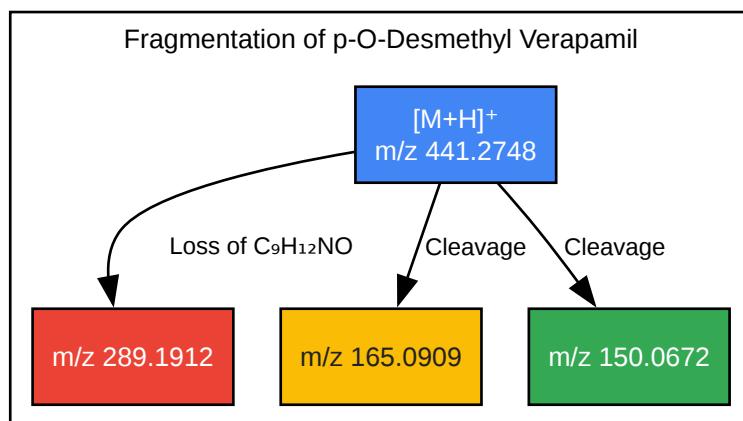
Mass Spectral Data

p-O-Desmethyl Verapamil is expected to have a protonated molecular ion $[M+H]^+$ at m/z 441.2748 ($C_{26}H_{36}N_2O_4$).[\[6\]](#) High-resolution mass spectrometry allows for accurate mass measurement, confirming the elemental composition.

Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion at m/z 441.2748 will produce characteristic fragment ions. Based on the known fragmentation of Verapamil, the following pathway is proposed for **p-O-Desmethyl Verapamil**.[\[1\]](#)[\[6\]](#)

- Precursor Ion: m/z 441.2748
- Key Fragment Ions:
 - m/z 289.1912: Resulting from the cleavage of the C-C bond adjacent to the nitrile group, with the charge retained on the larger fragment. This fragment is indicative of the O-demethylation on the phenyl ring attached to the ethylamino chain.[\[6\]](#)
 - m/z 165.0909: A common fragment in Verapamil and its metabolites, corresponding to the dimethoxybenzyl portion.
 - m/z 150.0672: Corresponding to the protonated dimethoxy-N-methyl-ethylamine fragment.[\[6\]](#)



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Caption: Proposed fragmentation pathway for **p-O-Desmethyl Verapamil**.

Conclusion

The methods described in this application note provide a robust framework for the high-resolution mass spectrometric analysis of **p-O-Desmethyl Verapamil** in biological matrices. The combination of efficient sample preparation, high-resolution UPLC separation, and accurate mass MS^E data acquisition enables confident identification and quantification of this important metabolite, facilitating comprehensive pharmacokinetic and drug metabolism studies.

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